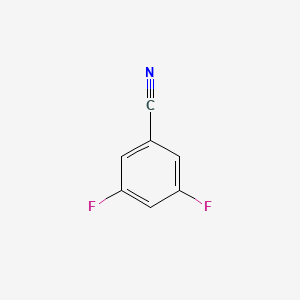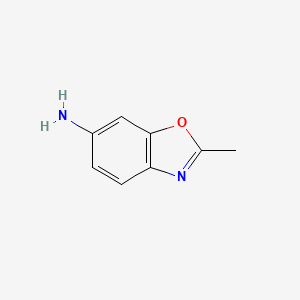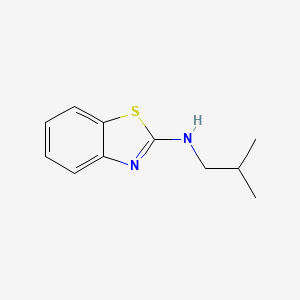
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and a pyridinylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylcyclohexanone to produce 4-methylcyclohexanol, which is then converted to 4-methylcyclohexylamine through a series of reactions involving isocyanates and subsequent hydrolysis . Another method involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide, followed by hydrolysis to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient conversion of starting materials to the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Applications De Recherche Scientifique
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of spermidine synthase, an enzyme involved in polyamine biosynthesis . This inhibition can affect cellular processes such as DNA stabilization, protein synthesis, and cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanemethanol: This compound has a similar cyclohexyl structure but differs in its functional groups, leading to different chemical properties and applications.
Methylcyclohexane: A simpler compound with a single methyl group attached to a cyclohexane ring, used primarily as a solvent.
Uniqueness
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is unique due to its combination of a cyclohexyl ring with a pyridinylmethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDUPDEYUFILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256855 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-69-1 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)




